molecular formula C19H22N6O2S B2397374 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide CAS No. 2320467-84-1

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide

Katalognummer B2397374
CAS-Nummer: 2320467-84-1
Molekulargewicht: 398.49
InChI-Schlüssel: WAGNRMWFWJZADN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . The dihydrothiadiazine moiety is fused with a triazole ring, further connected to a pyrazole ring through a carbon–nitrogen single bond .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the hydrolysis of the lactam followed by direct coupling to the triazolopiperazine afforded the final product of sitagliptin with 52% practical yield over eight consecutive synthesis steps .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring fused with a pyridazine ring, which is further connected to an azetidin-3-yl group . The shape of the active site and the placement of excluded volume spheres in positions that are sterically claimed by the macromolecular environment are analyzed by LigandScout .

Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Anti-asthmatic Activities

A series of novel triazolo[1,5-b]pyridazin-6-yl oxyalkylsulfonamides, which share structural similarities with the specified compound, have been synthesized and evaluated for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. Notably, certain compounds demonstrated potent anti-asthmatic activity, suggesting their utility in treating asthma and other respiratory diseases. The structure-activity relationships within this series were also explored, highlighting the significance of specific substitutions for enhancing activity (Kuwahara et al., 1997).

Herbicidal Applications

Compounds structurally related to the specified chemical, featuring the triazolo[1,5-a]pyridine-2-sulfonamide core, have been found to possess excellent herbicidal activity against a broad spectrum of vegetation at low application rates. These findings underscore the potential agricultural applications of such compounds, providing a basis for the development of new herbicides (Moran, 2003).

Antibacterial Agents

Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety, akin to the compound , have led to the creation of derivatives with notable antibacterial activity. This research points towards the potential of these compounds as scaffolds for developing new antibacterial agents, with certain synthesized compounds showing high activities in preliminary testing (Azab et al., 2013).

Anti-inflammatory and Anticancer Potentials

Further studies have explored the anti-inflammatory and anticancer potentials of compounds related to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide. This includes the synthesis and evaluation of indolyl azetidinones for their anti-inflammatory activity, revealing several compounds with promising profiles compared to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990). Additionally, heterobicyclic nitrogen systems bearing a triazine moiety have been synthesized, some of which displayed significant anticancer activities, highlighting the therapeutic potential of these structures (El-Gendy et al., 2003).

Zukünftige Richtungen

The future directions for this compound could involve further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

Eigenschaften

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-1-phenylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-23(28(26,27)13-14-5-3-2-4-6-14)16-11-24(12-16)18-10-9-17-20-21-19(15-7-8-15)25(17)22-18/h2-6,9-10,15-16H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGNRMWFWJZADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.